(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

Catalog No.
S838627
CAS No.
1383146-20-0
M.F
C14H20N2O3
M. Wt
264.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-on...

CAS Number

1383146-20-0

Product Name

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one

IUPAC Name

(3R)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one

Molecular Formula

C14H20N2O3

Molecular Weight

264.325

InChI

InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1

InChI Key

VRRFLEAHVFVBIE-SNVBAGLBSA-N

SMILES

CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC

In a paper published in the journal Molecules, the authors discuss the role of the piperazine ring, first analyzing the drugs approved by the Food and Drug Administration (FDA) since 2017 that showed such a moiety, and then looking at biologically active piperazine derivatives for specific therapeutic areas .

  • Designer Drug Analysis Application: A study focused on gas chromatography/mass spectrometry analysis of dimethoxybenzyl-N-methylpiperazines (DMBMPs), a class of substances found in illicit drugs. Method: The study explored the fragmentation patterns in electron ionization mass spectrometric (EI-MS) of these compounds, which are potential designer modifications of benzylpiperazine drugs. Results: This research is significant in the context of forensic science and illegal drug analysis.
  • Antioxidant and Biological Activity Application: The compound demonstrated antioxidant capacity and interactions with various proteins, including monoamine oxidase (MAO) and G protein-coupled receptors (GPCRs). Method: The study synthesized 1-(2,5-dimethoxybenzyl)-4-arylpiperazines and evaluated their biological activity. Results: This indicates their potential in therapeutic applications related to oxidative stress and neurotransmitter regulation.
  • Magnetic Properties in Chemistry Application: The compound was used in the synthesis of new copper (II) complexes derived from unsymmetrical binucleating ligands. Method: The study investigated the spectral, electrochemical, and magnetic behaviors of these complexes. Results: This contributes to the understanding of magnetic interactions in coordination chemistry.
  • Synthesis of Novel Analogues Application: The compound was used in the synthesis of novel dibenzylbutyrolactone derivatives. Method: The study worked on synthesizing these derivatives starting from a compound structurally similar to ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. Results: This research contributes to the field of organic synthesis, particularly in creating new chemical entities.
  • Designer Drug Analysis Application: A study focused on gas chromatography/mass spectrometry analysis of dimethoxybenzyl-N-methylpiperazines (DMBMPs), a class of substances found in illicit drugs. Method: The study explored the fragmentation patterns in electron ionization mass spectrometric (EI-MS) of these compounds, which are potential designer modifications of benzylpiperazine drugs. Results: This research is significant in the context of forensic science and illegal drug analysis.
  • Antioxidant and Biological Activity Application: The compound demonstrated antioxidant capacity and interactions with various proteins, including monoamine oxidase (MAO) and G protein-coupled receptors (GPCRs). Method: The study synthesized 1-(2,5-dimethoxybenzyl)-4-arylpiperazines and evaluated their biological activity. Results: This indicates their potential in therapeutic applications related to oxidative stress and neurotransmitter regulation.
  • Magnetic Properties in Chemistry Application: The compound was used in the synthesis of new copper (II) complexes derived from unsymmetrical binucleating ligands. Method: The study investigated the spectral, electrochemical, and magnetic behaviors of these complexes. Results: This contributes to the understanding of magnetic interactions in coordination chemistry.
  • Synthesis of Novel Analogues Application: The compound was used in the synthesis of novel dibenzylbutyrolactone derivatives. Method: The study worked on synthesizing these derivatives starting from a compound structurally similar to ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. Results: This research contributes to the field of organic synthesis, particularly in creating new chemical entities.

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is a chiral compound with the molecular formula C₁₄H₂₀N₂O₃ and a molecular weight of 264.32 g/mol. This compound is characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms. The presence of the 2,4-dimethoxybenzyl group enhances its lipophilicity and potential biological activity. It is recognized for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

Due to the lack of research on this specific compound, its mechanism of action remains unknown. However, the presence of the piperazin-2-one ring suggests potential for affecting biological processes. Piperazinones have been explored for various activities, including antimicrobial, antidepressant, and anticonvulsant properties [, , ]. Further research is needed to determine if (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one possesses similar activities.

. The primary method includes the condensation of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde in the presence of sodium triacetoxyborohydride and acetic acid under an inert atmosphere. This reaction typically yields a high purity product (up to 98%) after purification steps such as silica gel chromatography .

Reaction Scheme

  • Formation of Imine: The aldehyde reacts with the amine to form an imine intermediate.
  • Reduction: Sodium triacetoxyborohydride reduces the imine to yield the desired piperazinone.
  • Purification: The crude product is purified using silica gel chromatography.

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one exhibits significant biological activity, particularly in relation to its potential as a pharmaceutical agent. Studies suggest that compounds within this class may possess properties that modulate neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression. The specific mechanisms of action are still under investigation, but preliminary results indicate interactions with serotonin and dopamine receptors .

The synthesis methods for (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one have been documented in various studies. The most notable method involves:

  • Starting Materials:
    • (R)-3-methylpiperazin-2-one
    • 2,4-dimethoxybenzaldehyde
    • Sodium triacetoxyborohydride
    • Acetic acid
  • Procedure:
    • Combine starting materials in anhydrous acetonitrile.
    • Stir under nitrogen at room temperature overnight.
    • Quench the reaction and extract the product using ethyl acetate.
    • Purify through silica gel chromatography .

The applications of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one are primarily in medicinal chemistry and drug development. Its structural features make it a valuable scaffold for synthesizing new therapeutic agents aimed at central nervous system disorders. Additionally, it may serve as a precursor for more complex molecules in pharmaceutical research .

Interaction studies involving (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one focus on its binding affinity to various receptors and enzymes relevant to pharmacology. These studies aim to elucidate how this compound interacts with neurotransmitter systems and its potential effects on signaling pathways associated with mood regulation and cognitive function. Further research is necessary to establish detailed interaction profiles and therapeutic indices .

Several compounds share structural similarities with (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, including:

  • (R)-4-(benzyloxy)-3-methylpiperazin-2-one: Lacks methoxy groups but retains piperazine structure; potential for similar biological activity.
  • (S)-4-(2,6-dimethoxybenzyl)-3-methylpiperazin-2-one: Enantiomeric variant; may exhibit different pharmacological profiles due to stereochemistry.
  • (R)-4-(phenyl)-3-methylpiperazin-2-one: Contains a phenyl group instead of dimethoxybenzyl; used in studies related to receptor binding.

Unique Features

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is unique due to its specific methoxy substitution pattern on the benzyl group, which may enhance lipophilicity and receptor selectivity compared to similar compounds. This structural specificity could lead to distinct pharmacological effects and therapeutic applications not observed in other piperazine derivatives .

International Union of Pure and Applied Chemistry Nomenclature and Registry Information

Chemical Abstracts Service Number and Database Identifiers

The compound (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one possesses the Chemical Abstracts Service registry number 1383146-20-0, which serves as its unique numerical identifier in chemical databases worldwide [1] [2]. This registry number was first assigned upon the compound's creation in the Chemical Abstracts Service database on June 8, 2012, with the most recent modification recorded on June 7, 2025 [2].

The compound is catalogued across multiple international chemical databases with distinct identifiers. The PubChem Compound Identification number is 56973619, while the ChemSpider identification number is 28601642 [2] [8]. The Molecular Design Limited number, designated as MFCD22372628, provides another standardized reference for this compound [1] [2] [3]. Additionally, the compound is registered in the United States Environmental Protection Agency's DSSTox database with the substance identification DTXSID10719934 [2].

Database SystemIdentifier
Chemical Abstracts Service Registry Number1383146-20-0
PubChem Compound Identification56973619
ChemSpider Identification28601642
Molecular Design Limited NumberMFCD22372628
DSSTox Substance IdentificationDTXSID10719934
Wikidata IdentificationQ82658475

International Chemical Identifier and Simplified Molecular-Input Line-Entry System Notation

The International Chemical Identifier string for (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m1/s1 [1] [2] [7]. This International Chemical Identifier provides a complete description of the molecular structure, including the stereochemical configuration at the chiral center, as indicated by the "/t10-/m1/s1" component which specifies the R-configuration [2].

The corresponding International Chemical Identifier Key, VRRFLEAHVFVBIE-SNVBAGLBSA-N, serves as a fixed-length identifier derived from the complete International Chemical Identifier string [1] [2] [7]. This key facilitates rapid database searches and cross-referencing across multiple chemical information systems.

The Simplified Molecular-Input Line-Entry System notation exists in two forms for this compound. The canonical Simplified Molecular-Input Line-Entry System representation is CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC, which describes the connectivity without stereochemical information [1] [2]. The isomeric Simplified Molecular-Input Line-Entry System notation, C[C@@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC, explicitly incorporates the R-stereochemistry at the C-3 position through the "@@H" designation [1] [2] [7].

Molecular Formula and Weight

The molecular formula of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is C₁₄H₂₀N₂O₃, indicating fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2] [3]. The molecular weight is precisely calculated as 264.32 grams per mole [1] [2] [5], with an exact mass of 264.14739250 daltons and an identical monoisotopic mass [2].

The compound exhibits specific physicochemical properties derived from its molecular composition. The calculated partition coefficient (XLogP3-AA) is 1.2, indicating moderate lipophilicity [2]. The topological polar surface area measures 50.8 square angstroms, while the heavy atom count totals nineteen atoms [2]. The molecular complexity, as calculated by computational methods, is rated at 311 [2].

Stereochemical Considerations

R-Configuration Significance

The R-configuration of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one represents the absolute stereochemical arrangement determined by applying the Cahn-Ingold-Prelog priority rules [15]. In this system, the R-designation indicates that when the substituents around the chiral center are prioritized by atomic number and arranged spatially, the sequence from highest to lowest priority proceeds in a clockwise direction when viewed from the perspective opposite to the lowest priority group [12] [15].

The significance of the R-configuration extends beyond nomenclature, as it directly influences the compound's three-dimensional structure and potential biological activity [12] [15]. The stereochemical configuration affects how the molecule interacts with biological targets and determines its pharmacological properties, making the correct assignment of absolute configuration crucial for pharmaceutical applications .

The R-enantiomer exhibits distinct physical and chemical properties compared to its S-counterpart, including differences in optical rotation, crystal packing, and potential biological activity [9] . These differences arise from the specific spatial arrangement of atoms around the chiral center, which creates a unique three-dimensional molecular architecture [15].

Chiral Center at C-3 Position

The chiral center in (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is located at the C-3 position of the piperazin-2-one ring system [1] [2]. This carbon atom is bonded to four different substituents: a methyl group, a hydrogen atom, the nitrogen atom of the piperazin-2-one ring, and the carbonyl carbon through the ring structure [2] [8].

The stereochemical descriptor "/t10-/m1/s1" in the International Chemical Identifier explicitly defines the R-configuration at this position [2] [7]. The chiral center adopts a tetrahedral geometry, with the spatial arrangement of substituents determining the overall molecular chirality [11] [15]. This stereochemical feature is critical because it creates non-superimposable mirror images with the corresponding S-enantiomer [15].

The presence of only one defined atom stereocenter, as confirmed by computational analysis, indicates that this compound possesses a single chiral center with no undefined stereochemical ambiguity [2]. This singular chiral center gives rise to two possible enantiomers, with the R-form being the subject of this analysis [15].

Comparative Analysis with S-Enantiomer

The S-enantiomer of 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one represents the mirror image of the R-form, possessing identical molecular formula and weight but opposite stereochemical configuration [28] [31]. While the free base form of the S-enantiomer lacks a specific Chemical Abstracts Service number in available databases, the hydrochloride salt form is registered as 2007940-85-2 [28].

Both enantiomers share identical molecular formulas (C₁₄H₂₀N₂O₃) and molecular weights (264.32 grams per mole), reflecting their identical atomic composition but different spatial arrangements [28]. The S-enantiomer would exhibit an International Chemical Identifier stereochemical component of "/t10+/m0/s1" compared to the R-enantiomer's "/t10-/m1/s1" [28].

PropertyR-EnantiomerS-Enantiomer
Chemical Abstracts Service Number (Free Base)1383146-20-0Not Available
Chemical Abstracts Service Number (Hydrochloride Salt)2055848-90-12007940-85-2
Stereochemical Configuration(3R)-Configuration(3S)-Configuration
International Chemical Identifier Stereochemical Component/t10-/m1/s1/t10+/m0/s1

The enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral environments, but differ in their optical rotation and interactions with other chiral molecules [31]. These differences become particularly important in biological systems where stereochemistry often determines activity and selectivity .

Structural Features

Piperazin-2-one Core Analysis

The piperazin-2-one core structure forms the central scaffold of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, consisting of a six-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group [17] [21]. This core adopts a chair conformation, which represents the thermodynamically most favorable arrangement for six-membered rings [21] [26].

The piperazin-2-one ring system exhibits specific conformational preferences that influence the overall molecular geometry [21] [22]. The chair conformation is characterized by alternating axial and equatorial positions, with substituents preferentially occupying equatorial positions to minimize steric interactions [21] [26]. The carbonyl group at position 2 introduces planarity to the adjacent region of the ring, creating a partial rigid framework within the otherwise flexible chair structure [16].

The nitrogen atoms within the piperazin-2-one core possess different hybridization states and bonding patterns [17]. The nitrogen adjacent to the carbonyl group (N-1) participates in amide resonance, exhibiting partial double-bond character that restricts rotation around the carbon-nitrogen bond [22]. The second nitrogen atom (N-4) maintains more typical tertiary amine characteristics, allowing for greater conformational flexibility [22].

2,4-Dimethoxybenzyl Substitution Pattern

The 2,4-dimethoxybenzyl group attached to the N-4 position represents a significant structural feature of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one [1] [2]. This aromatic substituent consists of a benzene ring bearing two methoxy groups positioned ortho and para to the benzyl carbon attachment point [13] [23].

The methoxy groups at positions 2 and 4 of the benzene ring function as electron-donating substituents through both inductive and resonance effects [23]. These substituents direct electrophilic aromatic substitution reactions to the remaining ortho and para positions, specifically positions 3, 5, and 6 of the benzene ring [23]. The 2,4-dimethoxy substitution pattern creates a specific electronic environment that influences the overall molecular properties [13].

The benzyl carbon serves as the connection point between the aromatic system and the piperazin-2-one nitrogen, creating a flexible methylene bridge [1] [2]. This structural feature allows for rotational freedom around the benzyl-nitrogen bond, contributing to conformational flexibility in the overall molecular structure [22]. The combination of the electron-rich aromatic system with the basic nitrogen center provides potential sites for various intermolecular interactions [13].

Methyl Substitution at Position 3

The methyl group substitution at the C-3 position of the piperazin-2-one ring creates the chiral center that defines the stereochemical identity of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one [1] [2] . This small alkyl substituent introduces asymmetry to the otherwise symmetric piperazin-2-one framework [17] .

The methyl group adopts a specific spatial orientation determined by the R-configuration, positioning itself in a manner that minimizes steric interactions with other ring substituents [21]. In the preferred chair conformation of the piperazin-2-one ring, the methyl group occupies an equatorial position to avoid unfavorable axial interactions [21] [26].

The presence of the methyl substituent influences the conformational behavior of the entire ring system [22]. The steric bulk of the methyl group, while relatively small, affects the energy barriers for ring inversion and contributes to the overall conformational stability of the preferred chair form [21] [22]. This substitution pattern also influences the compound's physicochemical properties, including lipophilicity and molecular recognition capabilities .

Three-Dimensional Conformational Analysis

The three-dimensional structure of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one exhibits complex conformational behavior arising from the combination of the piperazin-2-one chair conformation and the flexible benzyl substituent [16] [21]. The piperazin-2-one ring adopts the thermodynamically favored chair conformation, as observed in similar piperazine-containing compounds [21] [25].

The conformational analysis reveals that the chair form is stabilized by optimal bond angles and minimized steric interactions [21] [26]. The energy barrier between chair and boat conformations is sufficiently high to maintain the chair form under normal conditions, with interconversion occurring only at elevated temperatures or in specific chemical environments [21] [22].

The 2,4-dimethoxybenzyl substituent introduces additional conformational complexity through rotation around the N-benzyl bond [22]. This rotation creates multiple conformational states, each with distinct spatial arrangements of the aromatic system relative to the piperazin-2-one core [16] [22]. The preferred conformations are determined by a balance of steric interactions, electronic effects, and potential intramolecular interactions between the aromatic system and the heterocyclic core [22].

(R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one exists as a solid at room temperature, typically appearing as a white to off-white crystalline solid or occasionally as a white to yellow solid depending on purity and storage conditions [1] [2]. The compound maintains its solid-state characteristics under standard laboratory conditions and is commonly supplied as a powder or crystalline material for research applications [3].

The physical appearance can vary slightly based on the synthesis method and purification process, with highly pure samples generally exhibiting a more pronounced white coloration [1]. The compound demonstrates typical characteristics of organic pharmaceutical intermediates, maintaining structural integrity under normal handling conditions.

Solubility Characteristics

The solubility profile of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one reflects its mixed hydrophilic and lipophilic character. Water solubility at 25°C is limited to approximately 3.7 g/L, classifying the compound as slightly soluble in aqueous media [4]. This relatively low aqueous solubility is characteristic of compounds containing both aromatic and aliphatic structural elements.

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) [1], which is commonly used for stock solution preparation in biological assays. Additionally, the molecule shows favorable solubility in various organic solvents [5], making it amenable to standard organic synthesis and purification procedures.

Solvent/ConditionSolubilityClassification
Water (25°C)3.7 g/LSlightly soluble
DMSOSolubleGood solubility
Organic solventsVariableGenerally soluble

Partition Coefficient and Lipophilicity

The calculated logarithmic partition coefficient (LogP) is 1.238 [6], indicating moderate lipophilicity that falls within the optimal range for pharmaceutical compounds. This value suggests balanced partitioning between aqueous and lipid phases, which is favorable for biological activity and membrane permeability.

The polar surface area (PSA) of 54.29 Ų [6] falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five. The molecule contains one hydrogen bond donor and four hydrogen bond acceptors [7], contributing to its overall polarity and potential for intermolecular interactions.

Physicochemical ParameterValueImplication
LogP (calculated)1.238Moderate lipophilicity
Polar Surface Area54.29 ŲGood membrane permeability potential
Hydrogen Bond Donors1Limited donor capacity
Hydrogen Bond Acceptors4Moderate acceptor capacity

Melting Point and Thermal Behavior

The melting point of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one ranges from 97-99°C [1], indicating good thermal stability under standard processing conditions. This relatively high melting point for an organic compound of this molecular weight suggests strong intermolecular forces, likely arising from hydrogen bonding interactions and aromatic stacking.

Thermal analysis studies on related piperazine compounds indicate that piperazinone structures generally exhibit good thermal stability up to approximately 150°C [8] [9] [10] [11]. Above this temperature, thermal degradation becomes significant, with degradation rates increasing substantially at 175°C and higher temperatures [8] [11].

The compound should be stored at room temperature in dry conditions [5] to prevent moisture-induced degradation and maintain structural integrity. Heating above the melting point should be avoided during handling to prevent potential thermal decomposition.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible spectroscopic behavior of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is dominated by the presence of the 2,4-dimethoxybenzyl chromophore and the piperazin-2-one lactam system. The compound is expected to exhibit significant absorption in the 200-300 nm region, with characteristic peaks arising from π→π* transitions in the aromatic system and n→π* transitions associated with the carbonyl group.

The dimethoxybenzyl group contributes extended conjugation, which shifts absorption to longer wavelengths compared to simple benzyl derivatives [12]. The presence of methoxy groups in the para and ortho positions enhances the electron density of the aromatic ring, resulting in increased UV absorption in the UV-A range.

Infrared Spectral Characteristics

Infrared spectroscopy provides distinct fingerprint regions for structural identification of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. Key characteristic absorptions include:

NH Stretching Vibrations: The secondary amine nitrogen in the piperazine ring exhibits NH stretching in the 3100-3500 cm⁻¹ region [13] [14]. These vibrations may be broadened due to intermolecular hydrogen bonding interactions.

Carbonyl Stretching: The lactam carbonyl group shows a characteristic strong absorption in the 1650-1750 cm⁻¹ range [13] [15]. This frequency is slightly lower than typical ketones due to the lactam resonance effect.

CH Stretching Vibrations: Aliphatic and aromatic CH stretches appear in the 2800-3000 cm⁻¹ region [16] [13], with aromatic CH stretches typically appearing at higher frequencies.

Ring Vibrations: Piperazine ring deformation modes and skeletal vibrations occur in the 800-1200 cm⁻¹ region [13] [17], providing fingerprint identification capabilities.

Functional GroupWavenumber Range (cm⁻¹)Assignment
NH stretch3100-3500Secondary amine
C=O stretch1650-1750Lactam carbonyl
CH stretch2800-3000Aliphatic/aromatic
Ring vibrations800-1200Skeletal modes

NMR Fingerprinting

Nuclear magnetic resonance spectroscopy provides detailed structural characterization through distinct chemical shift patterns. ¹H NMR spectroscopy reveals complex multiplicity patterns characteristic of the piperazine ring system, with chemical shifts for ring protons appearing in the 2.5-4.0 ppm region [18].

The aromatic protons from the dimethoxybenzyl group appear in the 6.4-7.3 ppm region, with distinct coupling patterns reflecting the substitution pattern on the benzene ring [18]. Methoxy groups contribute characteristic singlets around 3.8 ppm, while the N-CH2 benzylic protons appear as a distinct multiplet.

¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 160-180 ppm and aromatic carbons distributed throughout the 100-160 ppm region. The methoxy carbons typically resonate around 55-56 ppm.

Stability Parameters under Various Conditions

The stability profile of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one demonstrates good chemical stability under normal storage and handling conditions [19]. The compound exhibits thermal stability up to approximately 150°C, consistent with other piperazine-based structures [8] [9] [10] [11].

Storage recommendations include maintaining the compound at room temperature in dry conditions, protected from moisture and light [5] [20]. Under these conditions, the material maintains chemical integrity for extended periods without significant degradation.

Hydrolytic stability is expected to be good under environmentally relevant pH conditions [21], based on studies of structurally related piperazine compounds. The lactam functionality provides inherent stability against hydrolysis compared to simple amide linkages.

Oxidative stability considerations suggest that exposure to strong oxidizing agents should be avoided, as the piperazine nitrogen atoms may be susceptible to oxidation under harsh conditions [9]. Normal atmospheric oxygen exposure does not pose significant stability concerns under standard storage conditions.

Stability ParameterAssessmentRecommendations
Thermal stabilityGood up to 150°CAvoid excessive heating
Chemical stabilityStable under ambient conditionsStandard laboratory handling
Hydrolytic stabilityExpected to be stableProtect from moisture
Storage conditionsRoom temperature, dryAway from light and moisture

XLogP3

1.2

Wikipedia

(3R)-4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one

Dates

Last modified: 08-15-2023

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